Cas no 124335-65-5 (4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid)
4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid Chemical and Physical Properties
Names and Identifiers
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- [4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YL]-ACETIC ACID
- 1-Piperazineaceticacid, 4-(2-hydroxyethyl)-
- 4-(2-hydroxyethyl)-1-Piperazineacetic acid
- [4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid
- 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid
- AKOS BB-5223
- TIMTEC-BB SBB010774
- [4-(2-Hydroxyethyl)-1-piperazinyl]acetic Acid
- 1-Piperazineaceticacid,4-(2-hydroxyethyl)-(9CI)
- [4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YL]-ACETIC ACID DIHYDROCHLORIDE
- MFCD03444540
- AC3338
- ZEA33565
- AKOS000300085
- SCHEMBL1270440
- 2-(4-(2-Hydroxyethyl)piperazin-1-yl)aceticacid
- 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
- [4-(2-Hydroxyethyl)piperazin-1-yl]aceticacid
- 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;[4-(2-Hydroxyethyl)-1-piperazinyl]acetic Acid
- [4-(2-Hydroxyethyl)-1-piperazinyl]acetic acid, AldrichCPR
- FT-0643025
- FS-5277
- 1-Piperazineacetic acid, 4-(2-hydroxyethyl)-
- DTXSID80374736
- BAS 03840560
- CS-0312904
- A805221
- 124335-65-5
- SY007369
- [4-(2-hydroxyethyl)piperazin-1-yl]acetic acid
- DB-017409
- 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid
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- MDL: MFCD03444540
- Inchi: 1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13)
- InChI Key: VCEKKKPFXABURR-UHFFFAOYSA-N
- SMILES: OCCN1CCN(CC(=O)O)CC1
Computed Properties
- Exact Mass: 188.11600
- Monoisotopic Mass: 188.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64A^2
- XLogP3: -3.3
Experimental Properties
- Density: 1.207
- Boiling Point: 373.8℃ at 760 mmHg
- Flash Point: 179.9°C
- Refractive Index: 1.519
- PSA: 64.01000
- LogP: -1.44330
4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H998188-50mg |
[4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic Acid |
124335-65-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H998188-100mg |
[4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic Acid |
124335-65-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H998188-500mg |
[4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic Acid |
124335-65-5 | 500mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM169645-10g |
[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acetic acid |
124335-65-5 | 95% | 10g |
$289 | 2021-08-05 | |
| Alichem | A139002301-5g |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid |
124335-65-5 | 95% | 5g |
$400.00 | 2023-09-03 | |
| Fluorochem | 024969-1g |
4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid |
124335-65-5 | 97% | 1g |
£52.00 | 2022-03-01 | |
| Fluorochem | 024969-5g |
4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid |
124335-65-5 | 97% | 5g |
£183.00 | 2022-03-01 | |
| Apollo Scientific | OR470082-5g |
[4-(2-Hydroxyethyl)-1-piperazinyl]acetic acid |
124335-65-5 | 98% | 5g |
£221.00 | 2025-02-20 | |
| Chemenu | CM169645-10g |
[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acetic acid |
124335-65-5 | 95% | 10g |
$289 | 2023-02-18 | |
| eNovation Chemicals LLC | D910548-5g |
[4-(2-Hydroxyethyl)-1-piperazinyl]acetic Acid |
124335-65-5 | 95% | 5g |
$825 | 2024-07-20 |
4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid Suppliers
4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid
Introduction to 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid (CAS No: 124335-65-5)
4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid, identified by its Chemical Abstracts Service (CAS) number 124335-65-5, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperazine derivative class, which is widely recognized for its versatile applications in medicinal chemistry. The structural motif of piperazine, characterized by a six-membered ring containing two nitrogen atoms, imparts unique physicochemical properties that make it a valuable scaffold for designing biologically active molecules.
The molecular structure of 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid incorporates an acetic acid moiety and a 2-hydroxyethyl substituent on the piperazine ring. This specific arrangement enhances its solubility and reactivity, making it a promising intermediate in the synthesis of various pharmacologically relevant compounds. The presence of both hydrophilic and lipophilic regions in its structure allows for favorable interactions with biological targets, which is a critical factor in drug design.
In recent years, 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid has garnered attention due to its role in the development of novel therapeutic agents. Its derivatives have been explored in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The compound’s ability to modulate enzyme activity and receptor binding has made it a key building block in the synthesis of small-molecule drugs. For instance, modifications of the hydroxyethyl group have been investigated to optimize pharmacokinetic properties, such as bioavailability and metabolic stability.
One of the most compelling aspects of 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid is its utility in peptidomimetics and protein-protein interaction inhibitors. The piperazine ring can mimic peptide backbones, allowing for the design of molecules that can bind to specific protein targets with high affinity. This has been particularly useful in the development of inhibitors for kinases and other enzymes involved in signal transduction pathways. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against targets relevant to cancer and inflammation.
The pharmaceutical industry has also leveraged 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid in the synthesis of antiviral agents. The structural features of this compound facilitate interactions with viral proteases and polymerases, making it an effective scaffold for drug design. For example, modifications to the acetic acid moiety have been shown to enhance binding affinity to viral enzymes, leading to improved therapeutic efficacy. These findings highlight the compound’s potential in combating emerging infectious diseases.
Furthermore, 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid has been explored in the field of central nervous system (CNS) drug development. Piperazine derivatives are known for their ability to cross the blood-brain barrier, which is essential for treating neurological disorders. Researchers have synthesized various analogs of this compound to investigate their effects on neurotransmitter systems involved in mood regulation, pain perception, and cognitive function. Preliminary findings suggest that certain derivatives exhibit promising pharmacological profiles for treating conditions such as depression and anxiety.
The synthetic methodologies for 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid have also seen significant advancements. Modern synthetic techniques, including catalytic hydrogenation and enzymatic resolutions, have enabled the efficient preparation of this compound and its derivatives on an industrial scale. These advancements have not only improved yield but also reduced costs, making it more accessible for pharmaceutical applications. The development of green chemistry approaches has further enhanced the sustainability of its synthesis, aligning with global efforts to minimize environmental impact.
In conclusion, 4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid (CAS No: 124335-65-5) is a versatile and highly valuable compound in pharmaceutical research and drug development. Its unique structural features and biological activities make it an indispensable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an even greater role in addressing unmet medical needs.
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